molecular formula C12H22O11 B013894 Sucrose CAS No. 57-50-1

Sucrose

カタログ番号: B013894
CAS番号: 57-50-1
分子量: 342.30 g/mol
InChIキー: CZMRCDWAGMRECN-UGDNZRGBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This product is high-purity, crystalline sucrose, a fundamental disaccharide carbohydrate composed of glucose and fructose subunits. As a non-reducing sugar with a glycosidic bond between its anomeric carbons, it is chemically inert in many biochemical contexts, making it an ideal choice for stabilizing sensitive biological molecules and solutions. In the laboratory, this compound is indispensable for molecular biology and biochemistry research. Its primary application is in the preparation of density gradient centrifugations for the purification and separation of proteins, nucleic acids, viruses, and subcellular organelles. This compound solutions create stable, inert gradients that separate macromolecules based on their buoyant density, a critical step in many analytical and preparative protocols. Furthermore, this compound is widely used as a stabilizing agent in buffer formulations to protect the structural integrity and function of enzymes and other labile proteins during purification and storage. Beyond its role as an inert ingredient, this compound also serves as a key research subject in plant physiology and biochemistry. As the primary transport sugar in plants, it is a central metabolite in studies investigating carbon partitioning, energy metabolism, and sugar signaling pathways. Research indicates that this compound can act as a signaling molecule, influencing processes such as anthocyanin and proanthocyanidin biosynthesis in plants. This product is rigorously tested to ensure it is DNase-, RNase-, and Protease-free, guaranteeing no interference in sensitive molecular biology applications. It is provided as a white, crystalline solid with a high level of purity (≥99.9%), ensuring consistent and reliable performance in your research. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
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InChI Key

CZMRCDWAGMRECN-UGDNZRGBSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
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Related CAS

25702-74-3
Record name Polysucrose
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DSSTOX Substance ID

DTXSID2021288
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Molecular Weight

342.30 g/mol
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Physical Description

Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200%
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Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Color/Form

Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ...

CAS No.

57-50-1
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Melting Point

320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes)
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Record name SUCROSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/420
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Record name Sucrose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0574.html
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準備方法

Juice Extraction via Milling or Diffusion

Sugarcane processing begins with juice extraction, achieved through milling or diffusion. In milling, prepared cane passes through a series of roller mills that crush the fibrous material, releasing juice. Countercurrent water maceration enhances extraction efficiency, yielding a dilute juice mixture. Diffusion, an alternative method, employs a multicell countercurrent system where shredded cane interacts with water, achieving higher sucrose extraction rates (93% vs. 85–90% for milling). However, diffusion increases nonsugar compound extraction, necessitating rigorous purification downstream.

Clarification and Evaporation

Raw juice undergoes clarification to remove impurities like plant pigments, proteins, and organic acids. Lime (calcium hydroxide) is added to precipitate suspended solids, followed by carbonation or sulfitation to adjust pH and remove residual impurities. The clarified juice is then concentrated via multiple-effect evaporators, reducing water content to form a viscous syrup (~60–65° Brix).

Crystallization Under Vacuum

Crystallization is conducted under vacuum to lower boiling temperatures and prevent caramelization. The syrup is seeded with fine this compound crystals, and controlled cooling promotes crystal growth. Brazilian industries commonly use a two-massecuite system, where two successive crystallization stages optimize crystal yield and purity. Simulations of this system align with industrial data, showing crystal percentages of 45–50% in the first stage and 25–30% in the second, with molasses purity dropping from 85% to 60%.

Table 1: Key Parameters in this compound Crystallization

ParameterFirst MassecuiteSecond Massecuite
Crystal Percentage (%)45–5025–30
Molasses Purity (%)75–8555–60
Steam Pressure (kPa)15–2010–15

Beet Sugar Extraction Using Methanolic Calcium Chloride

Non-Aqueous Solvent Efficiency

Methanolic calcium chloride (CaCl₂) offers a novel approach for this compound extraction from sugar beet cossettes. Optimal extraction occurs at 10–15% CaCl₂ in methanol, with solubility increasing fourfold as temperature rises from 1°C to 60°C. Batch experiments demonstrate 98% this compound recovery after four successive extractions, outperforming traditional aqueous methods.

Purity and Stability Advantages

Methanolic extracts exhibit higher purity (95–98% this compound) compared to aqueous diffusion juice (85–90%) due to reduced polysaccharide and pigment extraction. Additionally, this compound stability in methanolic CaCl₂ prevents hydrolysis, enabling long-term storage without degradation.

Table 2: Methanolic vs. Aqueous Extraction Efficiency

ParameterMethanolic CaCl₂Aqueous Diffusion
Extraction Efficiency (%)9885–90
This compound Purity (%)95–9885–90
Optimal Temperature (°C)6080

Laboratory-Scale this compound Solution Preparation

Gravimetric Method for Standard Solutions

To prepare 100 mL of a 25 mg/mL this compound solution, 2.5 g of this compound is dissolved in 50 mL of distilled water, transferred to a volumetric flask, and diluted to the mark. This method ensures precise concentration control, critical for analytical applications.

Crystallization Inhibition Strategies

Raffinose, a trisaccharide, inhibits this compound crystallization in amorphous systems by adsorbing to crystal growth faces. At 33% relative humidity, a 5% raffinose–95% this compound mixture remains non-crystalline for 37 days, whereas pure this compound crystallizes within 3 days. This mechanism is vital for stabilizing this compound in pharmaceuticals and confectioneries.

Biotechnological Production in Engineered Cyanobacteria

Genetic Engineering for Enhanced Yield

Synechococcus 2973, a fast-growing cyanobacterium, was engineered to overexpress this compound-phosphate synthase (SPS) and this compound-phosphate phosphatase (SPP). This strain achieved a productivity of 1.9 g L⁻¹ day⁻¹ under salt stress, with 88% of photosynthetic carbon directed to this compound synthesis. Remarkably, removing salt induction via constitutive gene expression maintained productivity at 1.1 g L⁻¹ day⁻¹, showcasing metabolic flexibility.

Table 3: this compound Production in Engineered Synechococcus 2973

ConditionProductivity (g L⁻¹ day⁻¹)Carbon Allocation to this compound (%)
Salt Stress1.988
No Salt Induction1.175

Factors Influencing this compound Quality and Yield

Impact of Impurities on Crystallization

Non-sucrose compounds like reducing sugars and organic acids reduce crystal growth rates by 30–50%. For example, glucose impurities alter crystal morphology, producing elongated structures with reduced density.

Temperature and Supersaturation Control

Optimal crystallization occurs at supersaturation ratios of 1.05–1.15, with temperatures maintained at 60–70°C in vacuum pans . Deviations beyond this range promote fine crystal formation or syrup inversion.

科学的研究の応用

Food Industry Applications

Sweetener in Food Products

  • Sucrose is predominantly used as a sweetener in a variety of food products, including soft drinks, candies, baked goods, and preserves. Its role in enhancing flavor and palatability is crucial in the food industry .

Preservation and Stabilization

  • This compound acts as a natural preservative by inhibiting microbial growth and extending the shelf life of products like jams and jellies. This is achieved through its ability to create a hypertonic environment that draws moisture out of microbial cells .

Browning Agent in Baking

  • During the Maillard reaction, this compound contributes to the browning of baked goods, enhancing their visual appeal and flavor profile .

Thickening Agent

  • In confectionery and sauces, this compound serves as a thickening agent, providing desirable texture and mouthfeel .

Pharmaceutical Applications

Excipient in Drug Formulations

  • This compound is widely used as an excipient in pharmaceutical formulations due to its non-toxic nature and ability to enhance the stability of active ingredients. It is commonly found in syrups and oral solutions .

Taste Masking Agent

  • In pediatric formulations, this compound is employed to mask the unpleasant taste of certain medications, improving patient compliance .

Agricultural Applications

Role in Plant Metabolism

  • This compound plays a vital role in plant metabolism as a transport sugar. It is synthesized during photosynthesis and transported throughout the plant to provide energy for growth and development .

Enhancement of Crop Yield

  • Genetic engineering efforts aim to improve this compound accumulation in crops such as sugarcane, enhancing yield and efficiency. Research highlights the use of specific genes involved in this compound metabolism to boost production levels .

Biotechnological Applications

Microbial Fermentation

  • This compound serves as a substrate for various microorganisms in fermentation processes. For example, Lactobacillus plantarum utilizes this compound for producing lactic acid, which has applications in food preservation and probiotic formulations .

Production of Alternative Sweeteners

  • Research into this compound isomers such as trehalulose and isomaltulose explores their potential as healthier alternatives to traditional this compound. These isomers exhibit lower glycemic responses, making them suitable for managing chronic diseases like diabetes .

Case Study 1: this compound in Food Preservation

A study demonstrated that this compound significantly extends the shelf life of fruit preserves by reducing water activity levels, thereby inhibiting microbial growth. The research indicated that products with higher this compound concentrations showed marked improvements in preservation compared to those with lower levels.

Case Study 2: Genetic Engineering in Sugarcane

Recent advancements in genetic engineering have focused on enhancing this compound content in sugarcane through targeted breeding programs. By manipulating specific genes responsible for this compound synthesis, researchers have reported increases in yield by up to 20%, showcasing the potential for improved agricultural productivity .

Data Table: Summary of this compound Applications

Application AreaSpecific UsesBenefits
Food IndustrySweetener, preservative, thickening agentEnhances flavor; extends shelf life
PharmaceuticalsExcipient, taste maskingImproves stability; increases compliance
AgricultureEnergy transport; crop yield enhancementSupports growth; boosts productivity
BiotechnologySubstrate for fermentation; production of sweetenersEnables sustainable practices; health benefits

作用機序

ショ糖は、主にグルコースとフルクトースへの代謝を通じてその効果を発揮します。これらの単糖類は腸で吸収され、体のエネルギーとして利用されます。 ショ糖は、味覚受容体、特に味覚受容体タイプ1メンバー2に作用して、甘い感覚を生成します .

類似の化合物:

    グルコース: 分子式がC₆H₁₂O₆である単糖類です。

    フルクトース: 分子式がC₆H₁₂O₆である単糖類です。

    ラクトース: グルコースとガラクトースで構成された二糖類です。

    マルトース: 2つのグルコースユニットで構成された二糖類です。

ショ糖の独自性: ショ糖は、還元性を示さないという点で、他の二糖類とは異なります。つまり、遊離のアルデヒド基またはケトン基を持っていません。 この特性により、ショ糖はグルコースやフルクトースなどの他の糖類に比べて反応性が低くなります .

類似化合物との比較

Sucrose vs. Glucose

Property This compound Glucose
Molecular Formula C₁₂H₂₂O₁₁ C₆H₁₂O₆
Molecular Weight 342.3 g/mol 180.16 g/mol
Reducing Capacity Non-reducing Reducing sugar
Glycemic Index 65 100
Cariogenicity High (promotes EPS) Moderate
Primary Source Sugarcane, beet Fruits, hydrolysis
  • Structural and Functional Differences: Unlike glucose (a monosaccharide), this compound’s glycosidic bond prevents it from acting as a reducing agent, making it more stable in industrial applications . However, glucose’s reducing property facilitates its role in metabolic pathways like glycolysis.
  • Cariogenic Impact: this compound is uniquely cariogenic due to its role in extracellular polysaccharide (EPS) production by Streptococcus mutans, enhancing dental biofilm formation more than monosaccharides like glucose or fructose .

This compound vs. Fructose

Property This compound Fructose
Molecular Formula C₁₂H₂₂O₁₁ C₆H₁₂O₆
Sweetness 1.0 (reference) 1.7 (higher)
Metabolism Hydrolyzed to glucose + fructose Direct hepatic metabolism
Glycemic Index 65 15
  • Metabolic Pathways : While this compound requires enzymatic hydrolysis, fructose is absorbed directly, contributing to its lower glycemic index but higher risk of hepatic lipogenesis .
  • Analytical Differentiation : High-performance anion-exchange chromatography (HPAEC-PAD) can distinguish this compound from fructose via retention times, with this compound eluting later due to its larger molecular size .

This compound vs. Oligosaccharides (1-Kestose, 6-Kestose)

Property This compound 1-Kestose (DP3) 6-Kestose (DP3)
Degree of Polymerization (DP) 2 3 3
Glycosidic Linkage (1→2) (1→2) fructose-fructose (6→2) fructose-fructose
Function Energy transport Prebiotic, stress tolerance Prebiotic, cold adaptation
  • Structural Complexity : Oligosaccharides like 1-kestose and 6-kestose (DP3 fructans) exhibit branched structures, enhancing their prebiotic properties compared to this compound .
  • Agricultural Relevance : Transgenic rice studies show this compound serves as a substrate for fructan synthesis, with 6-kestose accumulation improving drought resistance .

Key Research Findings

  • Dental Biofilms : this compound induces S. mutans-dominant biofilms, increasing biomass by 136% compared to galactose due to EPS overproduction .
  • Plant Physiology : Under elevated CO₂, total soluble carbohydrates (TSCs) in flag leaves increase by 136%, driven by this compound accumulation rather than glucose or fructose .
  • Industrial Processing : Direct hydrothermal reforming of this compound yields 40% coke, whereas pre-treatment to sorbitol reduces coking to <5% .

Data Tables

Table 1: Solubility and Sweetness Comparison

Compound Solubility (g/100 mL, 20°C) Relative Sweetness
This compound 200 1.0
Glucose 90 0.7
Fructose 375 1.7

Table 2: HPAEC-PAD Retention Times (Minutes)

Compound Retention Time
Glucose 4.2
Fructose 5.8
This compound 9.1
1-Kestose 12.4

生物活性

Sucrose, a disaccharide composed of glucose and fructose, is not only a key energy source for various organisms but also plays significant roles in biological processes across different life forms. This article explores the biological activity of this compound, focusing on its metabolism, physiological functions, and implications for health.

Overview of this compound Metabolism

This compound is primarily produced in plants through photosynthesis and serves as a major transport sugar in the phloem. Its metabolism involves several key enzymes and pathways:

  • This compound Synthase (SuSy) : This enzyme catalyzes the reversible cleavage of this compound into fructose and UDP-glucose or ADP-glucose. SuSy is crucial for energy production and the synthesis of starch in plants .
  • Invertase : This enzyme hydrolyzes this compound into glucose and fructose, which can then enter various metabolic pathways. Invertase activity is regulated by the availability of glucose, influencing overall sugar metabolism .

The following table summarizes the key enzymes involved in this compound metabolism:

Enzyme Function
This compound Synthase (SuSy)Cleaves this compound into fructose and UDP/ADP-glucose
InvertaseHydrolyzes this compound into glucose and fructose
FructokinasePhosphorylates fructose to fructose-6-phosphate
HexokinaseConverts glucose to glucose-6-phosphate

Physiological Functions of this compound

This compound plays several important roles in plant physiology:

  • Energy Source : As a primary carbohydrate, this compound provides energy for cellular respiration.
  • Osmoregulation : this compound helps maintain osmotic balance within plant cells, aiding in water retention and stress responses.
  • Signaling Molecule : It acts as a signaling molecule that can influence gene expression related to growth and development.

In animals, this compound consumption has been linked to various health outcomes:

  • Metabolic Effects : Excessive intake of this compound can lead to metabolic disorders such as obesity and type 2 diabetes. Studies have shown that high this compound diets may promote insulin resistance .
  • Gut Microbiota Interaction : this compound can influence gut microbiota composition, potentially affecting overall health and disease susceptibility.

Case Studies on this compound's Biological Activity

Several studies illustrate the diverse biological activities associated with this compound:

  • Antidiabetic Effects : Research indicates that substituting part of dietary this compound with other sugars like D-xylose can significantly lower fasting blood glucose levels in diabetic models . This suggests potential therapeutic strategies for managing diabetes.
  • Cancer Research : Some sugar derivatives exhibit antitumor activity. For instance, modifications of sugar moieties have been linked to enhanced pharmacological effects against cancer cells, indicating that the structure of sugars like this compound may play a role in drug efficacy .
  • Yeast Utilization : A study demonstrated that Saccharomyces cerevisiae adapted to utilize this compound directly without prior hydrolysis, challenging previous assumptions about sugar metabolism in yeast . This adaptation highlights the metabolic flexibility of yeast and its potential applications in fermentation processes.

Q & A

Q. What visualization tools enhance clarity in this compound research papers?

  • Use tools like GraphPad Prism for dose-response curves and Python’s Matplotlib for 3D surface plots. For complex pathways, employ pathway mapping tools (e.g., KEGG) to illustrate this compound’s metabolic fate . Annotate figures with statistical significance (e.g., asterisks for p < 0.05) .

Q. Tables

Variable Optimal Range for Crystallization Methodology Reference
Supersaturation ratio1.2–1.5Polarimetric monitoring
Agitation rate200–300 rpmImpeller-driven crystallizers
Impurity tolerance<0.5% (w/w)HPLC with refractive index detection

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